molecular formula C22H20ClN7O2 B2872211 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone CAS No. 920389-66-8

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B2872211
CAS No.: 920389-66-8
M. Wt: 449.9
InChI Key: HZJBHZMJQLCNSF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis of novel triazole derivatives showing significant antimicrobial activities. For example, a study detailed the synthesis of 1,2,4-triazole derivatives, indicating their utility in combating microbial infections. Some of these compounds have exhibited good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Anticancer and Antituberculosis Studies

Another significant area of application is in the development of anticancer and antituberculosis agents. A study conducted in 2014 synthesized derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, showing that some of these compounds have promising anticancer and antituberculosis activities. This suggests the potential of these compounds in the development of new treatments for cancer and tuberculosis (Mallikarjuna et al., 2014).

Biological and Antioxidant Activity

Further research into the biological activities of triazolopyrimidines reveals their potential in various therapeutic applications, including antimicrobial and antioxidant activities. A study synthesized a series of triazolopyrimidines and evaluated them for their antimicrobial and antioxidant properties, indicating the versatility of these compounds in medical and pharmaceutical research (Gilava et al., 2020).

Enzyme Inhibition and SAR Studies

The synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus has also been explored for their potential in enzyme inhibition, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These studies contribute to understanding the structure-activity relationship (SAR) of these compounds, aiding in the design of more effective therapeutic agents (Mermer et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O2/c1-32-18-4-2-3-15(13-18)22(31)29-11-9-28(10-12-29)20-19-21(25-14-24-20)30(27-26-19)17-7-5-16(23)6-8-17/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJBHZMJQLCNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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